Superior Oral Bioavailability of TPFA Compared to Parent Compound Foscarnet (PFA) in a Feline Model
In a direct head-to-head pharmacokinetic study in adult cats, thiophosphonoformic acid (TPFA) demonstrated significantly higher oral bioavailability compared to foscarnet (PFA). The study established that TPFA functions as an oral prodrug, delivering both the active parent compound and the active metabolite PFA systemically [1].
| Evidence Dimension | Mean Oral Bioavailability |
|---|---|
| Target Compound Data | 22% (enteric-coated capsule); 33% (oral gavage) |
| Comparator Or Baseline | Foscarnet (PFA): 8% (enteric-coated capsule) |
| Quantified Difference | TPFA bioavailability is 2.75-fold (capsule) to 4.1-fold (gavage) higher than PFA |
| Conditions | Normal adult cats; enteric-coated capsules or solution by gavage; plasma concentration monitoring via HPLC |
Why This Matters
This quantifiable improvement in oral bioavailability enables oral dosing, which directly addresses a major clinical limitation of foscarnet, making TPFA the preferred compound for oral antiviral therapeutic development.
- [1] Straw JA, et al. Pharmacokinetics of potential anti-AIDS agents thiofoscarnet and foscarnet in the cat. J Acquir Immune Defic Syndr. 1992;5(9):936-42. PMID: 1387417. View Source
